Synthetic Utility of 1-Amino-2,5-diisopropylpyrrolidine as a Ligand Precursor: High Yield in Hydrazone Formation
The derivative (2S,5S)-1-amino-2,5-diisopropylpyrrolidine, a key intermediate for chiral bis-hydrazone ligands, can be synthesized with a high yield of 85% in the reaction with 2-diphenylphosphinobenzaldehyde in toluene over 3.0 hours [1]. This high yield in a single step for a sterically demanding substrate demonstrates the practical accessibility of functionalized 2,5-diisopropylpyrrolidine derivatives. While specific comparative yield data for analogous reactions with other 2,5-dialkylpyrrolidines under identical conditions are not available in the same report, this value serves as a quantitative baseline for evaluating synthetic efficiency and procurement for ligand development programs.
| Evidence Dimension | Isolated yield for hydrazone formation |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | No direct comparator; baseline value for evaluation. |
| Quantified Difference | N/A |
| Conditions | (2S,5S)-1-amino-2,5-diisopropylpyrrolidine + 2-diphenylphosphinobenzaldehyde in toluene, 3.0 h |
Why This Matters
This high yield in a key derivatization step quantifies the synthetic accessibility of this sterically hindered amine, supporting its procurement as a viable building block for advanced chiral ligand synthesis.
- [1] MolAid. (2024). (2S,5S)-1-amino-2,5-diisopropylpyrrolidine, CAS 1374114-00-7. Reaction Information. https://www.molaid.com/MS_2604895 View Source
